molecular formula C19H26O2Si B1336629 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol CAS No. 127047-71-6

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol

Cat. No. B1336629
CAS RN: 127047-71-6
M. Wt: 314.5 g/mol
InChI Key: NZAGJZSHKTYYMN-UHFFFAOYSA-N
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Description

“3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol” is a chemical compound with the CAS Number: 127047-71-6 . It has a molecular weight of 314.5 . The compound is stored at room temperature and has a physical form of pale-yellow to yellow-brown sticky oil to solid .


Molecular Structure Analysis

The molecular formula of “3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol” is C19H26O2Si . The InChI code is 1S/C19H26O2Si/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,10,15-16H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.5 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has seven rotatable bonds . The exact mass and monoisotopic mass are 314.170206602 g/mol . The topological polar surface area is 29.5 Ų . The heavy atom count is 22 .

Safety and Hazards

The compound has a hazard statement of H302 . Precautionary statements include P280;P305+P351+P338 . The compound is represented by the exclamation mark pictogram and has a signal word of warning .

properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2Si/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,10,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGJZSHKTYYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437295
Record name 3-(tert-butyldiphenylsiloxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol

CAS RN

127047-71-6
Record name 3-(tert-butyldiphenylsiloxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,3-propanediol (4.22 g, 55 mmol) in anhydrous CH2Cl2 (10 mL) under argon was treated with diisopropylethyl amine (10 mL) and tert-butyldiphenylsilyl chloride (5.00 mL, 5.29 g, 19.23 mmol). Stirring was continued for 2 h. The sample was concentrated, and the residue was purified by column chromatography (silica, hexanes/ethyl acetate (10:1)] affording a colorless oil (4.74 g, 78%): 1H NMR δ 1.07 (s, 9H), 1.78-1.86 (m, 2H), 2.46-2.50 (m, 1H), 3.83-3.88 (m, 4H), 7.37-7.48 (m, 6H), 7.68-7.75 (m, 4H); 13C NMR δ 19.33, 27.08, 34.52, 62.11, 63.46, 128.01, 130.03, 133.50, 135.80; FAB-MS obsd 315.1779, calcd 315.1780 [(M+H)+, M=C19H26O2Si].
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 1,3-propanediol (1.25 g, 16.4 mmol) in N,N-dimethylformamide (50 mL) was added imidazole (2.23 g, 32.8 mmol) and tert-butyldiphenylsilyl chloride (4.97 g, 18.1 mmol). The reaction was stirred for 3 days at room temperature, then was diluted with ethyl acetate and was washed with water and brine. Concentration in vacuo afforded the crude product as a thick colorless oil which was used directly in the next step.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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